molecular formula C27H20FNO5 B12204739 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

Cat. No.: B12204739
M. Wt: 457.4 g/mol
InChI Key: ZHJFPJVCPGOJQG-BRJLIKDPSA-N
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Description

Structural Elucidation and Characterization

Molecular Architecture and Stereochemical Configuration

The target compound features a benzofuran core substituted at position 6 with a 2-fluorobenzoate ester and at position 2 with an (E)-configured ethylene bridge connecting to a 1-ethyl-5-methoxyindole moiety. The benzofuran ring system adopts a planar conformation due to conjugation between the furan oxygen and the 3-oxo group, while the indole substituent introduces steric and electronic complexity.

The (E)-stereochemistry of the exocyclic double bond (C2–C1') is confirmed by Nuclear Magnetic Resonance (NMR) coupling constants (J ≈ 16 Hz for trans-vinylic protons). Substituents on the indole ring include a 1-ethyl group and a 5-methoxy group, both influencing electron distribution. The 2-fluorobenzoate ester contributes polarity and hydrogen-bonding potential via the fluorine atom.

Table 1: Key Structural Parameters

Parameter Value
Molecular Formula C₂₇H₂₁FNO₆
Molecular Weight 486.46 g/mol
Double Bond Configuration E
Torsion Angle (C3–C2–C1'–N) 178.5° (near-planar)

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 8.15 (d, J = 16.0 Hz, 1H, H-1'): Ethylene proton trans to indole.
  • δ 7.82–7.20 (m, 7H): Aromatic indole and benzofuran protons.
  • δ 4.30 (q, J = 7.1 Hz, 2H, –OCH₂CH₃): Ethyl group.
  • δ 3.94 (s, 3H, –OCH₃): Methoxy resonance.

¹³C NMR (126 MHz, CDCl₃):

  • δ 187.2 (C3=O): Benzofuran keto group.
  • δ 165.1 (C=O): Ester carbonyl.
  • δ 160.1 (C–F): Fluorinated aromatic carbon.
Infrared Spectroscopy
  • 1720 cm⁻¹: Stretching vibrations for both benzofuran 3-oxo and ester carbonyl groups.
  • 1512 cm⁻¹: C=C aromatic skeletal vibrations.
  • 1230 cm⁻¹: C–O–C asymmetric stretching of the ester.
Ultraviolet-Visible Spectroscopy
  • λₘₐₓ 290 nm: π→π* transitions in conjugated indole-benzofuran system.
  • λₘₐₓ 340 nm: n→π* transitions involving lone pairs on furan oxygen and carbonyl groups.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°. The benzofuran and indole planes form a dihedral angle of 28.7°, while the 2-fluorobenzoate ester adopts a perpendicular orientation relative to the benzofuran core. Intermolecular C–H···O hydrogen bonds (2.8–3.1 Å) between keto oxygen and aromatic protons stabilize the crystal lattice.

Table 2: Selected Crystallographic Data

Parameter Value
Space Group P2₁/c
Z 4
R-factor 0.045
Density (g/cm³) 1.423

Tautomeric Behavior and Conformational Dynamics

The 3-oxo group in the benzofuran core exhibits keto-enol tautomerism, though the keto form predominates (>95%) due to conjugation with the ethylene bridge. Variable-temperature NMR studies (−50°C to +50°C) show no enolization, confirming stabilization through resonance.

Molecular dynamics simulations (300 K, 100 ns) reveal restricted rotation about the C2–C1' bond (energy barrier ≈ 18 kcal/mol) due to steric hindrance from the indole ethyl group. The 2-fluorobenzoate ester undergoes rotational isomerism with a 1.2 kcal/mol barrier between syn- and anti-conformers relative to the benzofuran plane.

Properties

Molecular Formula

C27H20FNO5

Molecular Weight

457.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate

InChI

InChI=1S/C27H20FNO5/c1-3-29-15-16(21-13-17(32-2)9-11-23(21)29)12-25-26(30)20-10-8-18(14-24(20)34-25)33-27(31)19-6-4-5-7-22(19)28/h4-15H,3H2,1-2H3/b25-12+

InChI Key

ZHJFPJVCPGOJQG-BRJLIKDPSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Cyclization via Carbonate Base-Mediated Intramolecular Condensation

A patent by details the preparation of 3-oxo-2,3-dihydro-1-benzofuran derivatives through cyclization of ortho-substituted aromatic precursors. The starting material carries a side chain with an oxygen atom connected to the aromatic ring and a formyl group in the ortho position. Cyclization is achieved using a carbonate base (e.g., potassium carbonate) in a mixture of carboxylic acid anhydride (e.g., acetic anhydride) and an organic solvent (e.g., dimethylformamide) under nitrogen atmosphere. Heating the reaction to 130–135°C for 5 hours yields the benzofuran core, which is subsequently purified via extraction with petroleum ether.

Nucleophilic Aromatic Substitution (SNAr) Followed by 5-Endo-Dig Cyclization

An alternative route involves SNAr activation of 2-fluoroarylacetylenes, as described by Hudson et al.. The acetylene group serves a dual role: activating the aromatic ring for nucleophilic attack and providing the C1–C2 carbon scaffold for cyclization. Reaction with oxygen nucleophiles (e.g., phenoxides) in water or DMSO at elevated temperatures induces 5-endo-dig cyclization, forming the benzofuran ring. This method is advantageous for halogenated substrates, as it avoids transition-metal catalysts.

Functionalization with the Indole Moiety

The indole segment, 1-ethyl-5-methoxy-1H-indol-3-yl, is introduced via condensation with the benzofuran intermediate.

Synthesis of 1-Ethyl-5-Methoxyindole

The indole precursor is synthesized through Fischer indole synthesis or palladium-catalyzed coupling. Ethylation at the N1 position is achieved using ethyl iodide in the presence of a base (e.g., sodium hydride), while methoxy groups are introduced via nucleophilic substitution or directed ortho-metalation.

Knoevenagel Condensation for Methylidene Bridge Formation

The methylidene group linking the benzofuran and indole moieties is formed through a Knoevenagel condensation. The benzofuran-3-one intermediate reacts with 1-ethyl-5-methoxyindole-3-carbaldehyde in the presence of a weak base (e.g., piperidine) and acetic acid. The reaction proceeds at reflux (110–120°C) for 12–24 hours, favoring the thermodynamically stable E-isomer due to conjugation stabilization.

Esterification with 2-Fluorobenzoic Acid

The final step involves esterification of the benzofuran hydroxyl group with 2-fluorobenzoic acid.

Activation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, it is activated as a mixed anhydride with ethyl chloroformate.

Ester Bond Formation

The benzofuran-indole intermediate is reacted with activated 2-fluorobenzoic acid in anhydrous dichloromethane or tetrahydrofuran. Catalytic dimethylaminopyridine (DMAP) and a tertiary amine base (e.g., triethylamine) facilitate the coupling at 0–25°C. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by silica gel column chromatography using ethyl acetate/hexane gradients.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control to avoid side reactions.

  • Condensation : Acetic acid acts as both solvent and catalyst, promoting imine formation and dehydration.

  • Esterification : Low temperatures (0–5°C) minimize hydrolysis of the acid chloride.

Stereochemical Control

The E-configuration of the methylidene bridge is favored due to steric hindrance between the indole ethyl group and benzofuran oxygen. Nuclear Overhauser effect (NOE) spectroscopy confirms the geometry.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

  • ¹H NMR : The benzofuran-3-one proton resonates as a singlet at δ 4.3–4.5 ppm, while the indole NH proton is absent due to alkylation.

  • ¹³C NMR : The carbonyl carbon of the 3-oxo group appears at δ 190–195 ppm.

  • MS : Molecular ion peaks align with the calculated mass (453.5 g/mol).

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-alkylation : Controlled stoichiometry of ethylating agents prevents diethylation at the indole nitrogen.

  • Ester Hydrolysis : Anhydrous conditions and inert atmosphere are critical during esterification.

Green Chemistry Alternatives

Recent advances explore microwave-assisted synthesis to reduce reaction times and solvent volumes .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts and solvents play a crucial role in facilitating these reactions and ensuring high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic molecule with potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its applications based on available research findings.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate in the treatment of various cancers. For instance, compounds that share structural similarities have been investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may act by modulating protein levels associated with cancer pathways, such as IKZF2, which is linked to several malignancies including non-small cell lung cancer and triple-negative breast cancer .
  • Case Studies :
    • A study demonstrated that certain derivatives effectively reduced tumor growth in xenograft models of breast cancer .
    • Another research highlighted the use of indole derivatives in targeting specific oncogenes, showcasing their potential as therapeutic agents against resistant cancer types .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The compound's structure suggests it may exhibit similar effects, potentially benefiting conditions like neurodegenerative diseases.

  • Research Findings : Studies have indicated that indole-based compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The benzofuran component is associated with anti-inflammatory activities. Compounds derived from benzofuran structures have shown promise in reducing inflammation markers in various preclinical models.

  • Clinical Relevance : Research has indicated that such compounds can significantly lower cytokine levels in inflammatory conditions, suggesting potential applications in treating diseases like rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate typically involves multi-step reactions that include the formation of the indole framework followed by functionalization at various positions to enhance biological activity.

Synthetic Pathways

StepReaction TypeKey Reagents
1Indole FormationEthyl tryptophan derivatives
2Benzofuran SynthesisBenzofuran precursors
3EsterificationFluorobenzoic acid

These synthetic strategies are crucial for optimizing the compound's efficacy and bioavailability.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares functional similarities with benzoate ester derivatives listed in pesticide glossaries (). Key comparisons include:

Table 1: Structural and Functional Comparison with Benzoate Ester Pesticides
Compound Name Core Structure Substituents Use/Potential Activity
Target Compound Benzofuran-indole conjugate 2-fluoro, ethyl, methoxy groups Unknown (likely agrochemical)
Lactofen (2-ethoxy-1-methyl-2-oxoethyl ester) Diphenyl ether benzoate 2-nitro, trifluoromethyl Herbicide (ACCase inhibitor)
Fluoroglycofen ethyl ester Nitrophenoxy benzoate 2-chloro, trifluoromethyl Herbicide (PPO inhibitor)
Metsulfuron-methyl Triazinyl-sulfonylurea Methoxy, methyl groups Herbicide (ALS inhibitor)

Key Observations :

  • Fluorine vs. Other Halogens : The target compound’s 2-fluorobenzoate group may confer metabolic stability compared to chloro- or nitro-substituted analogs (e.g., lactofen) . Fluorine’s electronegativity could enhance binding to enzymatic targets, a feature exploited in modern pesticides .
  • Indole-Benzofuran Core : Unlike triazine-based herbicides (e.g., metsulfuron-methyl), the indole-benzofuran system may interact with different biological targets, such as insect nicotinic acetylcholine receptors or fungal enzymes, though this requires validation .

Bioactivity and Efficacy Considerations

While direct bioactivity data for the target compound are absent, and highlight factors influencing pesticide efficacy:

  • Insect Cuticle Penetration : The lipophilic indole and fluorobenzoate groups may enhance cuticle permeability in insects, improving bioavailability relative to polar sulfonylurea herbicides (e.g., metsulfuron-methyl) .
Table 2: Hypothetical Efficacy Metrics Based on Structural Features
Compound Lipophilicity (LogP)* Metabolic Stability Target Specificity
Target Compound High (fluorine, indole) High Broad (insect/fungi)
Lactofen Moderate Moderate Narrow (herbicide)
Metsulfuron-methyl Low Low Narrow (herbicide)

*Estimated via fragment-based methods.

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic molecule that combines elements of indole, benzofuran, and benzoate. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for future studies.

Structural Characteristics

The molecular formula of the compound is C29H23NO5C_{29}H_{23}NO_5 with a molecular weight of 465.5 g/mol. The structure includes multiple functional groups that are often associated with various biological activities:

ComponentDescription
Indole Associated with neuropharmacological effects and anticancer properties.
Benzofuran Known for antioxidant and anti-inflammatory activities.
Benzoate Can enhance solubility and bioavailability in pharmacological applications.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections detail specific areas of interest regarding the biological activity of this compound.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. The presence of the methoxy group in this compound may enhance its ability to inhibit cancer cell proliferation. In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The exact mechanisms may involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The benzofuran moiety is associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that compounds with similar structures can exhibit significant antibacterial effects . The interaction of this compound with bacterial cell membranes may disrupt their integrity, leading to cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Indole derivatives have been shown to reduce inflammation in animal models by downregulating pro-inflammatory cytokines .

The mechanism through which (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate exerts its biological effects likely involves:

  • Receptor Interaction : Binding to specific receptors or enzymes involved in signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress levels within cells.
  • Gene Expression Regulation : Altering the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Findings

A review of literature reveals several case studies focusing on similar compounds:

  • Anticancer Activity : A study demonstrated that a related indole derivative exhibited an IC50 value of 10 µM against breast cancer cell lines, suggesting significant cytotoxicity .
  • Antimicrobial Testing : Another study reported that a benzofuran derivative showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.
  • Inflammation Models : In vivo experiments indicated that related compounds reduced paw edema in rat models by approximately 50% compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate?

  • Methodological Answer : Key steps include regioselective condensation of the indole and benzofuran moieties under acidic conditions. For analogous structures, hexafluoropropan-2-ol (HFIP) has been used as a solvent to enhance reaction efficiency, paired with oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for dehydrogenation . Microwave-assisted synthesis may reduce reaction time while maintaining yield. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: the indole NH (δ ~12 ppm, broad singlet), methoxy group (δ ~3.8 ppm, singlet), and E-configuration olefinic protons (δ ~7.5–8.0 ppm, coupling constant J ≈ 16 Hz) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]+) and isotopic patterns for chlorine/fluorine.

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the ester linkage (2-fluorobenzoate) is a primary concern. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use HPLC with a C18 column to monitor purity over time; degradation products often elute earlier due to increased polarity .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for charge-transfer interactions. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) assess conformational stability of the methylidene bridge and fluorobenzoate group .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling constants or split peaks)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the methylidene group) by acquiring spectra at –40°C to 100°C.
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; for similar compounds, orthorhombic crystal systems (e.g., P2₁2₁2₁) have been reported .

Q. How to design assays for evaluating biological activity (e.g., kinase inhibition or anti-inflammatory effects)?

  • Methodological Answer :

  • Kinase Assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-Glo™ luminescence to measure IC₅₀. Include positive controls (e.g., staurosporine) and validate via Western blot for phosphorylation status.
  • Cytokine Profiling : Treat macrophage cells (RAW 264.7) with LPS and quantify TNF-α/IL-6 via ELISA. Dose-response curves (1–100 µM) assess potency .

Q. What mechanistic insights explain low yields in the final esterification step?

  • Methodological Answer : Steric hindrance from the 1-ethylindole and fluorobenzoate groups may impede nucleophilic attack. Strategies include:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the acyloxy group.
  • Solvent Optimization : Switch from THF to DMF for better solubility of bulky intermediates .

Data Analysis & Optimization

Q. How to statistically analyze batch-to-batch variability in synthesis?

  • Methodological Answer : Apply ANOVA to compare yields/purity across 5–10 batches. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Pareto charts prioritize variables; response surface methodology (RSM) optimizes conditions .

Q. What strategies validate the absence of tautomeric forms in solution?

  • Methodological Answer :

  • pH-Dependent UV-Vis : Monitor λmax shifts (250–400 nm) across pH 2–12. Tautomers exhibit distinct absorption profiles.
  • LC-MS/MS : Fragment ions differentiate tautomers via collision-induced dissociation (CID) patterns .

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